molecular formula C9H5F2NO2 B8621217 Methyl 4-cyano-2,5-difluorobenzoate

Methyl 4-cyano-2,5-difluorobenzoate

Cat. No.: B8621217
M. Wt: 197.14 g/mol
InChI Key: LSRYSGTUSGZBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-2,5-difluorobenzoate (C₉H₅F₂NO₂) is a fluorinated aromatic ester featuring a cyano group at the 4-position and fluorine atoms at the 2- and 5-positions on the benzene ring. This compound is of interest in organic synthesis due to the combined electronic effects of the cyano and fluorine substituents, which influence reactivity and stability.

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

methyl 4-cyano-2,5-difluorobenzoate

InChI

InChI=1S/C9H5F2NO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3

InChI Key

LSRYSGTUSGZBDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)F)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of Methyl 4-cyano-2,5-difluorobenzoate and related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS RN Purity/Notes Reference
This compound C₉H₅F₂NO₂ ~197.15 CN (4), F (2,5) N/A N/A N/A
Methyl 2-bromo-4,5-difluorobenzoate C₈H₅BrF₂O₂ 251.02 Br (2), F (4,5) 878207-28-4 >95.0% (HLC)
Methyl 4-amino-2,5-difluorobenzoate C₈H₇F₂NO₂ ~187.15 NH₂ (4), F (2,5) 952285-52-8 Similarity 0.90
Methyl 5-amino-2,4-difluorobenzoate C₈H₇F₂NO₂ ~187.15 NH₂ (5), F (2,4) 125568-73-2 Similarity 0.90
Methyl 4-amino-2-fluorobenzoate C₈H₈FNO₂ 169.15 NH₂ (4), F (2) 73792-08-2 Similarity 0.90
Key Observations:

Substituent Effects: Cyano vs. Bromo/Amino: The cyano group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating amino (-NH₂) or bulky bromo (-Br) groups. This difference influences reactivity in substitution reactions; for example, bromo-substituted compounds (e.g., Methyl 2-bromo-4,5-difluorobenzoate) may act as electrophilic intermediates in cross-coupling reactions, while amino-substituted analogs (e.g., Methyl 4-amino-2,5-difluorobenzoate) could participate in hydrogen bonding or serve as precursors for amide formation . Fluorine Positioning: Fluorine at the 2- and 5-positions (as in the target compound) creates a para-directing electronic environment, whereas 2,4-difluoro substitution (e.g., Methyl 5-amino-2,4-difluorobenzoate) alters regioselectivity in further functionalization .

Molecular Weight and Applications: The bromo-substituted compound (251.02 g/mol) has a significantly higher molecular weight due to bromine’s atomic mass, making it less volatile than the cyano or amino analogs. This property may render it suitable for solid-phase synthesis or as a heavy-atom derivative in crystallography . Amino-substituted compounds (e.g., Methyl 4-amino-2,5-difluorobenzoate) exhibit lower molecular weights (~187 g/mol) and higher polarity, enhancing solubility in polar solvents—a critical factor in pharmaceutical formulations .

Stability and Reactivity Trends

  • Thermal Stability : Fluorine’s inductive effect enhances thermal stability, a trait shared across all difluoro-substituted compounds in the table.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.